molecular formula C21H25FN4O3S B13773780 4H-(1)Benzothiopyrano(4,3-c)pyrazole-3-carboxamide, N-(2-(dimethylamino)ethyl)-6-fluoro-1-phenyl-, dihydrate CAS No. 69099-37-2

4H-(1)Benzothiopyrano(4,3-c)pyrazole-3-carboxamide, N-(2-(dimethylamino)ethyl)-6-fluoro-1-phenyl-, dihydrate

Cat. No.: B13773780
CAS No.: 69099-37-2
M. Wt: 432.5 g/mol
InChI Key: GHNQIZOVHZCOFO-UHFFFAOYSA-N
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Description

4H-(1)Benzothiopyrano(4,3-c)pyrazole-3-carboxamide, N-(2-(dimethylamino)ethyl)-6-fluoro-1-phenyl-, dihydrate is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a benzothiopyrano ring fused with a pyrazole ring, and a carboxamide group

Preparation Methods

The synthesis of 4H-(1)Benzothiopyrano(4,3-c)pyrazole-3-carboxamide, N-(2-(dimethylamino)ethyl)-6-fluoro-1-phenyl-, dihydrate involves multiple steps, including the formation of the benzothiopyrano ring, the pyrazole ring, and the subsequent functionalization with the dimethylaminoethyl, fluorine, and phenyl groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

4H-(1)Benzothiopyrano(4,3-c)pyrazole-3-carboxamide, N-(2-(dimethylamino)ethyl)-6-fluoro-1-phenyl-, dihydrate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 4H-(1)Benzothiopyrano(4,3-c)pyrazole-3-carboxamide, N-(2-(dimethylamino)ethyl)-6-fluoro-1-phenyl-, dihydrate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. This interaction can result in the inhibition or activation of specific biochemical pathways, ultimately leading to the desired therapeutic or biological effect .

Comparison with Similar Compounds

Compared to other similar compounds, 4H-(1)Benzothiopyrano(4,3-c)pyrazole-3-carboxamide, N-(2-(dimethylamino)ethyl)-6-fluoro-1-phenyl-, dihydrate stands out due to its unique combination of functional groups and structural features. Similar compounds include:

  • 4H-(1)Benzothiopyrano(4,3-c)pyrazole-3-carboxamide, N-(2-(diethylamino)ethyl)-1-phenyl-
  • 4H-(1)Benzothiopyrano(4,3-c)pyrazole-3-carboxamide, N-(2-(diethylamino)ethyl)-1-phenyl-6-trifluoromethyl-

Properties

CAS No.

69099-37-2

Molecular Formula

C21H25FN4O3S

Molecular Weight

432.5 g/mol

IUPAC Name

N-[2-(dimethylamino)ethyl]-6-fluoro-1-phenyl-4H-thiochromeno[4,3-c]pyrazole-3-carboxamide;dihydrate

InChI

InChI=1S/C21H21FN4OS.2H2O/c1-25(2)12-11-23-21(27)18-16-13-28-20-15(9-6-10-17(20)22)19(16)26(24-18)14-7-4-3-5-8-14;;/h3-10H,11-13H2,1-2H3,(H,23,27);2*1H2

InChI Key

GHNQIZOVHZCOFO-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNC(=O)C1=NN(C2=C1CSC3=C2C=CC=C3F)C4=CC=CC=C4.O.O

Origin of Product

United States

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